MMH1

Targeted Protein Degradation BRD4 Molecular Glue

First-in-class covalent molecular glue degrader. Achieves near-complete, sustained BRD4 depletion via DCAF16 trans-labeling—superior to reversible JQ1 or PROTACs. Sub-nanomolar DC50 minimizes cytotoxicity. Essential for durable loss-of-function studies and degrader benchmarking. Non-degrading MMH1-NR control available.

Molecular Formula C26H29N5O3S
Molecular Weight 491.6 g/mol
Cat. No. B12367979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMH1
Molecular FormulaC26H29N5O3S
Molecular Weight491.6 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)NC(=O)C=C)C
InChIInChI=1S/C26H29N5O3S/c1-8-20(32)27-18-11-9-17(10-12-18)23-22-14(2)15(3)35-25(22)31-16(4)29-30-24(31)19(28-23)13-21(33)34-26(5,6)7/h8-12,19H,1,13H2,2-7H3,(H,27,32)/t19-/m0/s1
InChIKeyAEEGEVCKDJFBRN-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate (MMH1): A First-in-Class Covalent Molecular Glue for BRD4 Degradation


This compound, commonly designated MMH1, is a low-molecular-weight covalent molecular glue degrader derived from the BET bromodomain inhibitor JQ1 [1]. Unlike traditional bifunctional PROTACs, MMH1 functions by recruiting the CUL4-DCAF16 E3 ubiquitin ligase complex specifically to the second bromodomain (BD2) of BRD4, triggering its potent and sustained proteasomal degradation . Its core structure comprises a JQ1-derived BRD4-binding scaffold functionalized with a prop‑2‑enoylamino electrophilic warhead, which enables covalent engagement of DCAF16 via a unique template-assisted trans‑labeling mechanism [2].

Why MMH1 (tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate) Cannot Be Replaced by Standard BET Inhibitors or Conventional PROTACs


Simple substitution with JQ1 or conventional PROTACs such as dBET6 or MZ1 fails to replicate the unique pharmacological profile of MMH1. JQ1 acts solely as a reversible, occupancy‑driven inhibitor of BET bromodomains without inducing protein degradation, thereby failing to eliminate scaffolding functions and leading to compensatory BRD4 accumulation [1]. While dBET6 and MZ1 are bifunctional degraders, they rely on reversible ternary complex formation and exhibit slower degradation kinetics and washout‑sensitive activity. In contrast, MMH1 engages DCAF16 covalently, resulting in sub‑nanomolar degradation potency, a higher maximal degradation efficacy (Dmax ≈ 95%), and sustained target suppression even after compound removal [2]. These mechanistic distinctions render MMH1 uniquely suited for applications requiring deep, durable BRD4 depletion.

Quantitative Differentiation Evidence for MMH1 (tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate) Versus Comparators


Superior Degradation Potency: MMH1 Achieves Sub-Nanomolar DC50, Outperforming JQ1 and Conventional PROTACs

MMH1 demonstrates exceptional degradation potency with a half-maximal degradation concentration (DC50) of 1 nM and a maximal degradation (Dmax) of 95% for BRD4 BD2 in cellular assays . This sub‑nanomolar DC50 is a hallmark of highly efficient targeted degradation. In direct head‑to‑head comparisons using flow cytometry of BRD4BD2-eGFP in K562 cells, MMH1 at 0.1 μM induced robust degradation, whereas the parent inhibitor JQ1 at a 10‑fold higher concentration (1 μM) showed no degradation activity [1]. Furthermore, in comparative studies with bifunctional PROTACs dBET6 and MZ1, MMH1 achieved more potent degradation at lower concentrations and after shorter treatment durations (2 h and 6 h), highlighting its faster onset of action [1].

Targeted Protein Degradation BRD4 Molecular Glue DC50

Sustained BRD4 Degradation After Washout: MMH1 Confers Durable Target Suppression Unmatched by Reversible PROTACs

A critical limitation of reversible PROTACs is the rapid recovery of target protein levels following compound removal. MMH1 overcomes this limitation through covalent engagement of the E3 ligase DCAF16. In washout experiments using K562 cells, pre‑treatment with 0.1 μM MMH1 for 4 h followed by compound removal resulted in sustained suppression of BRD4 levels for at least an additional 20 h [1]. In contrast, cells treated with the reversible PROTAC dBET6 under identical conditions exhibited substantial BRD4 recovery during the washout period [1]. This durability is further underscored by prolonged degradation observed at 24, 48, and 72 h post‑treatment with MMH1 [1].

Targeted Protein Degradation BRD4 Molecular Glue Washout Sustained Effect

Enhanced Ternary Complex Formation: MMH1 Induces a Stable BRD4–DCAF16 Interaction Absent with JQ1

The degradation activity of molecular glues hinges on their ability to induce or stabilize a ternary complex between the target protein and the E3 ligase. Using a time‑resolved fluorescence resonance energy transfer (TR‑FRET) assay, MMH1 induced a robust, concentration‑dependent ternary complex between DDB1–DCAF16 and BRD4 BD2 [1]. In stark contrast, the non‑degrader JQ1 failed to generate any detectable ternary complex signal across all tested concentrations [1]. This biochemical evidence confirms that MMH1's degradation activity is mechanistically distinct from simple inhibition and is driven by productive ternary complex formation.

Targeted Protein Degradation BRD4 Molecular Glue Ternary Complex TR-FRET

Covalent Engagement of DCAF16: MMH1's Electrophilic Warhead Enables Sustained E3 Ligase Modification Not Achieved by Non-Covalent Analogs

MMH1 contains a prop‑2‑enoylamino electrophilic warhead that covalently modifies DCAF16, thereby locking the E3 ligase in a degradation‑competent state. The importance of this covalent mechanism is demonstrated by the negative control compound MMH1‑NR, which possesses a non‑reactive ethyl group in place of the acrylamide warhead [1]. In cellular degradation assays, MMH1‑NR fails to induce BRD4 degradation even at high concentrations, whereas MMH1 achieves potent, concentration‑dependent depletion [2]. This direct comparison isolates the contribution of covalent warhead reactivity to the compound's overall activity.

Targeted Protein Degradation BRD4 Molecular Glue Covalent DCAF16

Optimal Research and Discovery Applications for MMH1 (tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate)


Elucidating Scaffolding Versus Catalytic Functions of BRD4 in Transcriptional Regulation

Because MMH1 achieves near‑complete and sustained degradation of BRD4 (Dmax ≈ 95%, sustained >20 h post‑washout) [1], it is uniquely suited for studies that require distinguishing the scaffolding roles of BRD4 from its acetyl‑lysine binding activity. In contrast to JQ1, which only displaces BRD4 from chromatin, MMH1 eliminates the protein entirely, enabling researchers to assess the functional consequences of BRD4 loss on enhancer‑promoter looping and super‑enhancer maintenance. The availability of the non‑degrading control MMH1‑NR further strengthens such mechanistic studies.

High‑Throughput Screening for Synthetic Lethality and Resistance Mechanisms in BRD4‑Dependent Cancers

MMH1's sub‑nanomolar DC50 (1 nM) and robust degradation in K562 and other BRD4‑dependent cell lines make it an ideal chemical probe for high‑throughput CRISPR or small‑molecule screens. Its low effective concentration minimizes off‑target cytotoxicity, enabling cleaner identification of synthetic lethal interactions. Furthermore, the compound's ability to maintain BRD4 suppression even after washout [1] facilitates the study of adaptive resistance mechanisms that emerge under sustained target depletion, providing insights that are unattainable with reversible inhibitors or short‑acting PROTACs.

Benchmarking Next‑Generation BRD4 Degraders and Molecular Glue Discovery Platforms

As a first‑in‑class covalent molecular glue with well‑characterized potency (DC50 = 1 nM), ternary complex induction (TR‑FRET positive) [2], and covalent mechanism, MMH1 serves as a gold‑standard benchmark for validating novel BRD4 degraders. Its performance metrics provide a quantitative baseline for comparing degradation efficiency, durability, and E3 ligase recruitment in both academic and industrial drug discovery programs. The compound's relatively low molecular weight and defined chemical structure also facilitate structure‑activity relationship studies aimed at optimizing degrader properties.

Technical Documentation Hub

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